molecular formula C22H20FN3O2S B3011174 2-benzamido-N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide CAS No. 941925-71-9

2-benzamido-N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide

Cat. No.: B3011174
CAS No.: 941925-71-9
M. Wt: 409.48
InChI Key: HCUFZUICJZLBOB-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrobenzothiazole carboxamide class, characterized by a bicyclic core structure fused with a thiazole ring. The molecule features a benzamido group at position 2 and a 4-fluorophenylmethyl substituent on the carboxamide nitrogen. Such structural motifs are often associated with enhanced metabolic stability and target-binding specificity, particularly in kinase inhibitors or protease modulators .

Properties

IUPAC Name

2-benzamido-N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O2S/c23-16-11-9-14(10-12-16)13-24-21(28)17-7-4-8-18-19(17)25-22(29-18)26-20(27)15-5-2-1-3-6-15/h1-3,5-6,9-12,17H,4,7-8,13H2,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUFZUICJZLBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide typically involves multiple steps, including the formation of the benzamide and benzothiazole rings. Common synthetic routes may include:

    Formation of Benzamide Group: This step involves the reaction of an amine with a benzoyl chloride derivative under basic conditions to form the benzamide group.

    Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated benzene derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-benzamido-N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzamide and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or benzothiazoles.

Scientific Research Applications

2-benzamido-N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-benzamido-N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The tetrahydrobenzothiazole scaffold is shared among several analogs, but substituent variations significantly influence physicochemical and biological properties. Key comparisons include:

Compound Name Core Structure R₁ (Benzamido Substituent) R₂ (Phenylmethyl Group)
2-Benzamido-N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide (Target Compound) Tetrahydrobenzothiazole H 4-Fluorophenyl
N-(2-Chlorophenyl)methyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide Tetrahydrobenzothiazole 4-Methoxy 2-Chlorophenyl
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazole-3(4H)-Thiones 1,2,4-Triazole Sulfonylphenyl 2,4-Difluorophenyl

Key Observations :

  • Solubility : The 4-methoxybenzamido group in the chlorophenyl analog increases hydrophilicity but may reduce membrane permeability .
  • Tautomerism : Unlike triazole-thione analogs in , the target compound’s tetrahydrobenzothiazole core lacks tautomeric flexibility, favoring a single stable conformation .
Spectral and Physicochemical Properties
  • IR Spectroscopy :
    • The target compound’s benzamido C=O stretch is expected at ~1660–1682 cm⁻¹, consistent with hydrazinecarbothioamide derivatives .
    • The absence of C=S bands (~1243–1258 cm⁻¹) distinguishes it from triazole-thiones in .
  • LogP Predictions :
    • The 4-fluorophenylmethyl group likely reduces logP compared to the 2-chlorophenyl analog (higher lipophilicity due to chlorine’s polarizability) .

Research Implications

  • Bioactivity : Fluorine substitution (target compound) may improve blood-brain barrier penetration compared to chlorine or methoxy groups .
  • Thermodynamic Stability : The rigid tetrahydrobenzothiazole core likely confers higher melting points than flexible triazole derivatives .

Data Tables

Table 1: Substituent Effects on Key Properties
Compound Type Substituent logP (Predicted) Metabolic Stability
Tetrahydrobenzothiazole (Target) 4-Fluorophenylmethyl ~3.2 High
Tetrahydrobenzothiazole 2-Chlorophenylmethyl ~3.8 Moderate
1,2,4-Triazole 2,4-Difluorophenyl ~2.9 Low
Table 2: Spectral Benchmarks
Compound Type IR C=O Stretch (cm⁻¹) IR NH Stretch (cm⁻¹)
Target Compound 1660–1682 (predicted) 3150–3319
Triazole-Thiones Absent 3278–3414
4-Methoxybenzamido Analog 1663–1682 3150–3319

Biological Activity

2-benzamido-N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula: C_{18}H_{20}F_{1}N_{3}O_{1}S. It features a benzothiazole core with a fluorophenyl group and a carboxamide moiety, which are critical for its biological activity.

Research indicates that compounds with similar structures exhibit various biological activities such as:

  • Antitumor Activity : Compounds containing benzothiazole rings often show cytotoxic effects against cancer cell lines. The presence of the thiazole moiety is crucial for enhancing these effects through apoptosis induction and cell cycle arrest.
  • Antiviral Activity : Some derivatives have demonstrated antiviral properties by inhibiting viral replication mechanisms. The structural modifications in the benzothiazole framework can significantly influence their efficacy against viruses.

Biological Activity Data

The following table summarizes key findings related to the biological activities of this compound and its analogs:

Activity Type IC50 (µM) Cell Line/Model Reference
Antitumor1.61A-431 (human carcinoma)
Antiviral0.20MT-4 cells (HIV model)
Antimicrobial1.98Staphylococcus epidermidis

Case Studies

  • Antitumor Efficacy : In a study involving various benzothiazole derivatives, it was reported that compounds similar to this compound exhibited significant cytotoxicity against A-431 cells with an IC50 value of approximately 1.61 µM. The study highlighted the importance of substituents on the phenyl ring in enhancing activity against tumor cells .
  • Antiviral Potential : Research on structural analogs demonstrated that modifications at the N-position of the benzothiazole significantly increased antiviral activity against HIV in MT-4 cell lines. The compound showed an IC50 value of 0.20 µM, indicating potent inhibition of viral replication .
  • Antimicrobial Studies : A comparative analysis revealed that several thiazole-based compounds exhibited antimicrobial properties comparable to standard antibiotics like norfloxacin. The presence of electron-donating groups on the phenyl ring was linked to increased antimicrobial efficacy .

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